Acivicin Inhibits CTP and GMP Synthetases, Unlike DON and Azaserine
Acivicin demonstrates a unique enzyme inhibition profile among glutamine antagonists. In mouse L1210 leukemia cells, acivicin acts as a potent inhibitor of CTP synthetase and GMP synthetase, whereas DON inhibits CTP synthetase but does not affect GMP synthetase, and azaserine fails to inhibit either CTP synthetase or GMP synthetase [1]. All three compounds partially inhibit FGAM synthetase, but only acivicin and DON target CTP synthetase, and only acivicin inhibits GMP synthetase [1].
| Evidence Dimension | Enzyme inhibition profile in L1210 leukemia cells |
|---|---|
| Target Compound Data | Inhibits CTP synthetase (potent), GMP synthetase (potent), FGAM synthetase (partial) |
| Comparator Or Baseline | DON: Inhibits CTP synthetase, FGAM synthetase, glucosamine-6-phosphate isomerase; does NOT inhibit GMP synthetase. Azaserine: Inhibits FGAM synthetase, glucosamine-6-phosphate isomerase; does NOT inhibit CTP synthetase or GMP synthetase. |
| Quantified Difference | Acivicin is the only compound among the three that inhibits GMP synthetase; both acivicin and DON inhibit CTP synthetase, while azaserine inhibits neither. |
| Conditions | Mouse L1210 leukemia cells growing in culture |
Why This Matters
Researchers requiring specific inhibition of GMP synthetase or simultaneous inhibition of CTP and GMP synthetases must select acivicin over DON or azaserine.
- [1] Lyons SD, Sant ME, Christopherson RI. Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. J Biol Chem. 1990;265(20):11377-11381. PMID: 1972700. View Source
